3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-9-7-14(8-10-16)18-20(27)25(21(24-18)11-2-1-3-12-21)19(26)15-5-4-6-17(23)13-15/h4-10,13H,1-3,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNBQYOXCWEIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClF N3S, with a molecular weight of approximately 367.87 g/mol. The compound features a spiro structure that contributes to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClF N3S |
| Molecular Weight | 367.87 g/mol |
| LogP | 3.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. In vitro studies have demonstrated that these types of compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted that spiro compounds showed significant cytotoxicity against breast cancer cells through the activation of caspase pathways, leading to programmed cell death .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Similar thione derivatives have been evaluated for their efficacy against bacterial strains and fungi. Preliminary studies show that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .
The proposed mechanism of action for the biological activity of this compound involves:
- Enzyme Inhibition : The thione group may interact with key enzymes involved in cellular metabolism, leading to reduced viability in target cells.
- Receptor Modulation : The presence of chlorophenyl and fluorobenzoyl moieties may allow for interaction with specific receptors or ion channels, influencing cellular signaling pathways.
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Study on Anticancer Activity : A recent study evaluated a series of diazaspiro compounds for their anticancer properties. The results indicated that modifications in the phenyl substituents significantly affected their potency against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
- Antimicrobial Evaluation : In another study, thione derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential applications in treating infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione?
- Methodology : The synthesis involves multi-step reactions, starting with the formation of the diazaspiro core followed by sequential introduction of the 4-chlorophenyl and 3-fluorobenzoyl groups. Key steps include:
- Core formation : Cyclocondensation of precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Substituent addition : Use of coupling reagents (e.g., palladium catalysts) for aryl group introduction.
- Optimization : Reaction temperatures (80–120°C) and solvent systems (e.g., DMF or THF) significantly impact yield and purity. Post-synthesis purification via column chromatography is critical .
Q. How should researchers characterize the compound’s structural integrity?
- Methodology : Employ a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and spirocyclic connectivity.
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for the diazaspiro[4.5]decane system.
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What in vitro models are suitable for preliminary biological activity assessment?
- Methodology : Standard assays include:
- Anticancer activity : Dose-response testing against MCF-7 breast cancer cells (IC50 ≈ 15 µM reported) using MTT assays .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) determination against S. aureus and E. coli (MIC = 32 µg/mL) via broth microdilution .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., varying IC50 values)?
- Methodology :
- Purity verification : Use HPLC (≥95% purity threshold) to rule out impurities affecting activity .
- Assay standardization : Ensure consistent cell passage numbers, culture media, and incubation times.
- Control compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Substituent modification : Synthesize analogs with varied halogen substituents (e.g., bromine instead of chlorine) or benzoyl group positions.
- In vitro testing : Compare IC50/MIC values across analogs to identify critical functional groups.
- Computational docking : Predict binding affinities to targets like kinases or bacterial enzymes using AutoDock Vina .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methodology :
- Molecular dynamics simulations : Model interactions with biological targets (e.g., tubulin or bacterial topoisomerases).
- QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters with activity data.
- ADMET prediction : Use tools like SwissADME to assess solubility, metabolic stability, and toxicity .
Q. What experimental approaches address the compound’s low solubility in pharmacological assays?
- Methodology :
- Solubility enhancers : Use DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) in cell culture media.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can researchers elucidate metabolic pathways and degradation products?
- Methodology :
- In vitro metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS.
- Stability studies : Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
